molecular formula C20H16ClN5O2S B2360836 N-(5-chloro-2-methylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide CAS No. 1242884-96-3

N-(5-chloro-2-methylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide

Cat. No.: B2360836
CAS No.: 1242884-96-3
M. Wt: 425.89
InChI Key: UCCFRCAXPPRBNC-UHFFFAOYSA-N
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Description

This novel chemical entity, N-(5-chloro-2-methylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide, is a synthetically designed small molecule of significant interest for exploratory biology and early-stage drug discovery. Its structure integrates a [1,2,4]triazolo[4,3-a]pyrazin-8-one core, a privileged scaffold known to exhibit diverse biological activities, often through interaction with kinase ATP-binding sites and other enzymatic pockets (source) . The presence of the phenyl substituent on the pyrazine ring and the sulfanylacetamide linker connected to a substituted aniline (5-chloro-2-methylphenyl) moiety suggests potential for high-affinity, selective target engagement. Researchers can leverage this compound as a key chemical probe to investigate novel signaling pathways and protein functions, particularly in the context of oncology and inflammatory diseases where related heterocyclic scaffolds have shown promise (source) . Its primary research value lies in its utility as a tool compound for high-throughput screening campaigns, target identification and validation studies, and structure-activity relationship (SAR) optimization programs aimed at developing new therapeutic leads.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S/c1-13-7-8-14(21)11-16(13)22-17(27)12-29-20-24-23-18-19(28)25(9-10-26(18)20)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCFRCAXPPRBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.

Chemical Structure and Properties

The compound's structure can be described as follows:

Property Details
Molecular Formula C20H18ClN5O
Molecular Weight 379.8 g/mol
IUPAC Name N-(5-chloro-2-methylphenyl)-2-{8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide
InChI Key GRUHMHGMIICCSS-UHFFFAOYSA-N

Synthesis

The synthesis typically involves the reaction of appropriate aniline derivatives with triazolopyrazine precursors. Common methods utilize triethylamine as a base and dichloromethane as a solvent. The addition of isocyanates follows to form the final product.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. It has been shown to inhibit various bacterial strains effectively. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 0.21 µM against pathogens such as Pseudomonas aeruginosa and Escherichia coli .

Antifungal Activity

The compound also demonstrates antifungal activity against species like Candida, with significant inhibition zones observed in growth assays. Notably, it has shown selective action against Gram-positive bacteria such as Micrococcus luteus .

Cytotoxicity and Anticancer Potential

In vitro studies indicate that this compound may possess cytotoxic effects on cancer cell lines. The mechanism appears to involve the inhibition of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. This selective inhibition positions it as a candidate for targeted cancer therapies .

The biological activity is primarily attributed to its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting CDK2 activity, the compound disrupts normal cell cycle progression, which is crucial in cancer treatment strategies. Additionally, molecular docking studies suggest strong binding interactions with key residues in target proteins like DNA gyrase .

Case Studies

  • Antimicrobial Screening : A study evaluated several derivatives of triazolopyrazines for their antimicrobial properties and found that compounds similar to N-(5-chloro-2-methylphenyl)-2-{8-oxo-7-phenyl} exhibited potent activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Research using MTT assays revealed that the compound showed significant cytotoxicity against human cancer cell lines compared to standard chemotherapeutic agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares key features with the following analogues:

Compound Name Core Structure Key Substituents Bioactivity/Use
Target Compound Triazolo[4,3-a]pyrazinone 7-Phenyl, 3-sulfanyl acetamide (5-chloro-2-methylphenyl) Hypothesized kinase inhibition
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., 8a-w ) Oxadiazole Indol-3-ylmethyl, sulfanyl acetamide Antimicrobial, antitumor
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide ) Triazolo-pyrimidine 2,6-Difluorophenyl, sulfonamide Herbicide (ALS inhibitor)
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide ) Oxazolidinone Dimethylphenyl, methoxy acetamide Fungicide (oomycete control)

Key Observations :

  • Core Heterocycles: The triazolo-pyrazinone core in the target compound differs from the oxadiazole (e.g., 8a-w) or oxazolidinone (e.g., oxadixyl) cores in analogues. This likely alters electronic properties and binding affinity .
  • Sulfur Linkers: The sulfanyl (-S-) group in the target compound and 8a-w derivatives contrasts with sulfonamide (-SO₂-NH-) in flumetsulam.

NMR and Spectroscopic Comparisons

Comparative NMR studies of triazolo-pyrazinone derivatives (e.g., Rapa, compounds 1 and 7 ) reveal:

  • Region A (positions 39–44) : Substitutions here (e.g., phenyl vs. alkyl groups) cause significant chemical shift variations (δ 1.2–2.8 ppm), indicating altered electronic environments.
  • Region B (positions 29–36): Minor shifts (δ 0.1–0.3 ppm) suggest conserved hydrogen-bonding interactions despite substituent changes .

For the target compound, the 7-phenyl group would likely perturb Region A, while the sulfanyl acetamide in Region B might retain interactions seen in analogues .

Lumping Strategy and Functional Group Similarity

Using the lumping approach (grouping compounds with shared functional groups ), the target compound clusters with:

  • Triazolo heterocycles (flumetsulam): Both inhibit enzymes via core nitrogen atoms.
  • Sulfanyl/sulfonamide acetamides (8a-w , flumetsulam): Sulfur-containing side chains mediate target binding.

However, the 5-chloro-2-methylphenyl group distinguishes it from flumetsulam’s difluorophenyl and 8a-w ’s indolylmethyl groups, suggesting unique solubility and bioactivity profiles .

Research Findings and Implications

  • Synthetic Feasibility : The sulfanyl acetamide moiety is synthetically accessible via thiol-ene coupling, as demonstrated for 8a-w derivatives .
  • Toxicity Considerations : Chlorinated aryl groups (as in the target compound) may confer higher persistence in biological systems compared to fluorinated or methylated analogues .

Preparation Methods

Cyclocondensation Strategies

The triazolo[4,3-a]pyrazinone ring is typically constructed via hydrazine-mediated cyclization of pyrazinone precursors. A representative protocol involves:

  • Pyrazinone Formation :
    • Reacting 2-chloropyrazine with hydrazine hydrate in ethanol at 80°C yields 3-hydrazinylpyrazin-2(1H)-one.
  • Triazole Annulation :
    • Treatment with trimethyl orthoformate in acetic acid induces cyclization to form the triazolo[4,3-a]pyrazin-8-one scaffold.

Optimization Insight :

  • Substituents at position 7 (phenyl) are best introduced prior to cyclization to prevent regiochemical complications.
  • Microwave-assisted cyclization reduces reaction time from 24 hours to 45 minutes with comparable yields (78–82%).

Installation of the 7-Phenyl Substituent

Ullmann-Type Coupling

Copper-catalyzed coupling of iodopyrazinones with phenylboronic acid under ligand-free conditions:

  • Conditions : CuI (10 mol%), K2CO3, DMF, 110°C, 12 hours.
  • Yield : 68–72% for 7-aryl derivatives.

Buchwald-Hartwig Amination

For enhanced steric tolerance, palladium catalysis enables coupling with aryl halides:

  • Conditions : Pd(OAc)2 (5 mol%), Xantphos, Cs2CO3, toluene, 100°C.
  • Yield : 85% for electron-neutral aryl groups.

Synthesis of the Sulfanylacetamide Side Chain

Acetamide Precursor Preparation

N-(5-Chloro-2-methylphenyl)acetamide is synthesized via:

  • Acylation : 5-Chloro-2-methylaniline reacts with chloroacetyl chloride in dichloromethane with Et3N as base (0–5°C, 2 hours).
  • Thiolation : Displacement of chloride using thiourea in refluxing ethanol (80°C, 6 hours) yields the thiolacetamide intermediate.

Critical Note :

  • Thiol oxidation must be mitigated by conducting reactions under nitrogen atmosphere.

Final Assembly via Thioether Formation

Nucleophilic Displacement

The triazolo-pyrazinone scaffold (brominated at position 3) undergoes substitution with the thiolacetamide:

  • Conditions : K2CO3, DMF, 60°C, 8 hours.
  • Yield : 65–70% after crystallization from isopropanol.

Oxidative Coupling

Alternative pathway using disulfide intermediates:

  • Disulfide Formation : Treat thiolacetamide with I2 in EtOH to form the disulfide.
  • Radical Initiation : AIBN (azobisisobutyronitrile) in toluene at 80°C cleaves the S–S bond, enabling coupling to the triazolo-pyrazinone.
  • Yield : 60% with reduced epimerization risk.

Impurity Profiling and Process Optimization

Key Impurities

  • Unreacted Starting Material : Residual N-(5-chloro-2-methylphenyl)chloroacetamide (≤0.5% by HPLC).
  • Over-Oxidation Products : Sulfoxide derivatives (≤0.3%) arising during thioether formation.

Crystallization Optimization

Two-Step Alkali Treatment (adapted from CN105777745A):

  • Initial Crystallization :
    • Crude product dissolved in hot isopropanol, filtered at 60–70°C to remove inorganic salts.
  • Alkali Reflux :
    • Filtrate treated with 10% NaOH (v/v), refluxed 8 hours to hydrolyze residual esters.
  • Final Crystallization :
    • Cooled to 0–5°C, yielding 92% pure product vs. 89% without alkali reflux.

Comparative Data on Synthetic Routes

Parameter Nucleophilic Displacement Oxidative Coupling
Yield (%) 70 60
Purity (HPLC, Area%) 99.2 98.5
Reaction Time (hours) 8 12
Solvent DMF Toluene
Key Impurity Chloroacetamide (0.5%) Disulfide (1.2%)

Industrial Scalability Considerations

  • Solvent Recovery : DMF and isopropanol are efficiently reclaimed via vacuum distillation (≥90% recovery).
  • Catalyst Recycling : Pd from Buchwald-Hartwig reactions is recovered via ion-exchange resins (82% efficiency).
  • Waste Streams : Aqueous alkali layers neutralized with HCl before disposal to meet pH 6–8 standards.

Q & A

Q. Intermediate characterization :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity and functional group integrity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and intermediate purity .

Q. Table 1: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Triazolo-pyrazine corePyrazine derivative, NaN₃, DCM, 40°C, 12h65–70
SulfanylationMercaptoacetamide, K₂CO₃, DMF, 80°C, 6h50–60
Acetylation5-Chloro-2-methylaniline, EDCI, CH₃CN, RT, 8h70–75

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms the absence of regioisomers (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detects key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide moiety) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from assay variability or impurities. Methodological solutions include:

  • Orthogonal assays : Compare results from fluorescence polarization, surface plasmon resonance (SPR), and enzymatic assays to confirm target engagement .
  • Dose-response validation : Use a minimum of 10 concentration points to calculate accurate IC₅₀ values .
  • Purity reassessment : Re-analyze batches via HPLC-MS to rule out impurity-driven artifacts .

Example : A study reporting inconsistent IC₅₀ values (1–10 µM) in kinase inhibition assays could standardize ATP concentrations across labs to minimize variability .

Advanced: What experimental strategies are used to study structure-activity relationships (SAR) for this compound?

Answer:

  • Scaffold diversification : Synthesize analogs with modifications to the triazolo-pyrazine core (e.g., substituents at C-7 or C-8) and the acetamide side chain .
  • In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinases or GPCRs .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with the sulfanyl group) using MOE or Discovery Studio .

Q. Table 2: Example SAR Findings from Analogous Compounds

Modification SiteActivity Trend (vs. Parent Compound)Reference
Triazole N-substituentElectron-withdrawing groups ↑ kinase inhibition
Acetamide aryl groupChlorine at para ↓ solubility but ↑ potency
Sulfanyl linkerReplacement with ether ↓ binding affinity

Advanced: How can reaction yields be optimized in large-scale synthesis while maintaining purity?

Answer:

  • DoE (Design of Experiments) : Apply statistical models to optimize variables (e.g., temperature, solvent ratio). For example, a Central Composite Design for sulfanylation improved yields from 50% to 68% .
  • Flow chemistry : Continuous flow systems enhance reproducibility in exothermic steps (e.g., diazotization) .
  • In-line purification : Use scavenger resins or catch-and-release techniques to remove byproducts .

Advanced: What methodologies are employed to evaluate metabolic stability and degradation pathways?

Answer:

  • Liver microsome assays : Incubate with human liver microsomes (HLM) and quantify parent compound loss via LC-MS/MS .
  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify labile sites (e.g., sulfanyl-acetamide bond) .
  • Metabolite profiling : Use HRMS/MS to detect oxidative metabolites (e.g., S-oxidation of the sulfanyl group) .

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